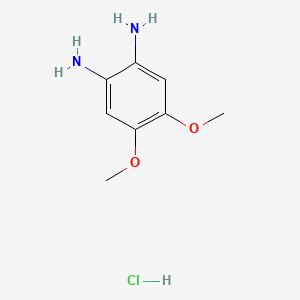

4,5-Dimethoxybenzene-1,2-diamine hydrochloride

Vue d'ensemble

Description

4,5-Dimethoxybenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C8H14Cl2N2O2. It is a derivative of benzene, featuring two methoxy groups and two amino groups attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxybenzene-1,2-diamine hydrochloride typically involves the reaction of 4,5-dimethoxybenzene with ammonia or an amine under specific conditions. One common method includes the reaction of 4,5-dimethoxybenzene with ammonia in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Condensation with Aldehydes

This compound undergoes condensation reactions with aldehydes to form benzimidazole derivatives. The reaction occurs under acidic conditions, leveraging the diamine’s nucleophilic amino groups:

-

Reagents/Conditions : Aromatic aldehydes (e.g., benzaldehyde), aqueous HCl, heating (60–80°C).

-

Products : Fluorescent 2-arylbenzimidazoles (e.g., 2-phenyl-4,5-dimethoxybenzimidazole) with quantum yields up to 0.85 in methanol .

-

Mechanism : Sequential nucleophilic attack by the primary amines on the aldehyde carbonyl, followed by cyclodehydration.

Applications :

Oxidation Reactions

The electron-rich aromatic system and amine groups make the compound susceptible to oxidation:

-

Reagents/Conditions : KMnO₄ (acidic), H₂O₂ (neutral), or air (prolonged exposure).

-

Products :

Stability Notes :

Substitution Reactions

The amine groups participate in electrophilic substitution and acylation:

Acylation

-

Reagents/Conditions : Acetyl chloride, pyridine (base), 0°C.

-

Products : N,N'-Diacetyl-4,5-dimethoxybenzene-1,2-diamine (white crystals, m.p. 142–145°C) .

Sulfonation

-

Reagents/Conditions : Fuming H₂SO₄, 100°C.

-

Products : Sulfonated derivatives used as intermediates in dye synthesis .

Complexation with Metals

The compound acts as a bidentate ligand for transition metals:

-

Metals : Cu(II), Fe(III), Co(II).

-

Products : Octahedral complexes with λₘₐₓ ≈ 450–600 nm (electronic transitions) .

-

Applications : Catalysts for oxidation reactions and sensors for metal ions .

Stability and Reactivity Considerations

-

pH Sensitivity : Reactivity increases under acidic conditions due to protonation of amines .

-

Thermal Decomposition : Degrades above 250°C, releasing HCl and forming char .

This compound’s versatility in forming fluorescent adducts, metal complexes, and stabilized intermediates underscores its utility in organic synthesis and analytical chemistry. Experimental protocols must account for its light sensitivity and oxidative instability to ensure reproducibility .

Applications De Recherche Scientifique

4,5-Dimethoxybenzene-1,2-diamine hydrochloride exhibits notable biological properties, particularly in the synthesis of fluorescent compounds. It reacts with aldehydes to produce highly fluorescent benzimidazole derivatives, which have implications in biochemical assays and fluorescence-based detection methods .

Case Study: Fluorescent Derivatives

A study demonstrated that the compound can be utilized to synthesize derivatives that are effective in detecting aromatic aldehydes. The fluorescent products formed from the reaction of this compound with various aldehydes were characterized by their high sensitivity and specificity .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications and functionalizations that lead to the development of new materials and pharmaceuticals.

Synthesis of Benzimidazole Derivatives

The reaction of this compound with different electrophiles has been reported to yield a range of benzimidazole derivatives. These derivatives are valuable in medicinal chemistry due to their potential therapeutic effects .

Analytical Applications

The compound is widely used in analytical chemistry for the derivatization of various analytes. Its ability to form fluorescent derivatives makes it particularly useful in high-performance liquid chromatography (HPLC).

HPLC Derivatization

This compound is employed for the derivatization of carbohydrates and amino acids. This method enhances the detection limits and provides better resolution in chromatographic analyses. For instance, it has been used to determine N-acetyl- and N-glycolylneuraminic acids in biological samples with high sensitivity .

Mécanisme D'action

The mechanism of action of 4,5-Dimethoxybenzene-1,2-diamine hydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, leading to changes in their activity and function.

Pathways Involved: It can participate in redox reactions, substitution reactions, and other chemical processes that affect cellular functions and biochemical pathways.

Comparaison Avec Des Composés Similaires

4,5-Dimethyl-1,2-phenylenediamine: Similar structure but with methyl groups instead of methoxy groups.

4,5-Dichloro-1,2-phenylenediamine: Contains chlorine atoms instead of methoxy groups.

4,5-Difluoro-1,2-phenylenediamine: Features fluorine atoms instead of methoxy groups.

Uniqueness: 4,5-Dimethoxybenzene-1,2-diamine hydrochloride is unique due to its specific functional groups (methoxy and amino groups) that confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with biomolecules and in the synthesis of complex organic compounds .

Activité Biologique

4,5-Dimethoxybenzene-1,2-diamine hydrochloride, also known as 1,2-diamino-4,5-dimethoxybenzene hydrochloride, is an aromatic diamine that has garnered attention for its biological activity and potential applications in various fields of research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 241.11 g/mol

- CAS Number : 131076-14-7

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 329.0 ± 37.0 °C at 760 mmHg

- Flash Point : 174.8 ± 20.2 °C

This compound exhibits its biological activity primarily through its ability to react with aldehydes to form highly fluorescent benzimidazole derivatives. These derivatives have been studied for their potential applications in biochemical assays and as fluorescent markers in various biological systems .

Antioxidant Properties

Research indicates that compounds similar to 4,5-dimethoxybenzene-1,2-diamine exhibit antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases such as diabetes and cardiovascular disorders. The compound may play a role in mitigating oxidative damage by scavenging free radicals and reducing the levels of reactive oxygen species (ROS) .

Interaction with Methylglyoxal

A significant area of research involves the interaction of this compound with methylglyoxal (MG), a byproduct of glycolysis associated with diabetic complications. Studies have shown that increased plasma levels of MG correlate with impaired myocardial function following acute myocardial infarction (AMI). The compound has been utilized in quantifying MG levels in plasma samples, indicating its relevance in metabolic studies related to diabetes and cardiovascular health .

Study on Myocardial Infarction

In a study examining the relationship between plasma methylglyoxal levels and left ventricular ejection fraction (LVEF) post-AMI, researchers found that elevated MG levels were significantly associated with decreased LVEF. The study utilized this compound as a standard for quantifying MG in plasma samples, highlighting its utility in clinical diagnostics .

Synthesis and Characterization

The synthesis of this compound has been documented through various methods involving reduction reactions of dinitro derivatives. For instance, one method involves the reduction of 1,2-dimethoxy-4,5-dinitrobenzene using palladium on carbon (Pd/C) under hydrogen gas conditions to yield the desired diamine product . The characterization of synthesized compounds often employs techniques such as NMR spectroscopy and HPLC for purity assessment.

Research Findings Summary Table

| Study | Focus | Findings |

|---|---|---|

| Study on Myocardial Infarction | Relationship between MG levels and LVEF | Elevated MG levels correlated with decreased LVEF post-AMI; compound used for quantification |

| Antioxidant Activity | Oxidative stress mitigation | Demonstrated potential antioxidant properties relevant to diabetes and cardiovascular diseases |

| Synthesis Methodology | Reduction reactions | Successful synthesis from dinitro derivatives using Pd/C; characterized by NMR |

Propriétés

IUPAC Name |

4,5-dimethoxybenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;/h3-4H,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARYQMCDGJSDRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611899 | |

| Record name | 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88580-71-6 | |

| Record name | 88580-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.